16-Methyloxazolomycin
Description
This compound has been reported in Streptomyces with data available.
structure in first source
Properties
Molecular Formula |
C36H51N3O9 |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1R,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |
InChI |
InChI=1S/C36H51N3O9/c1-23(16-12-9-10-13-17-27-21-37-22-47-27)30(41)34(5,6)32(43)38-19-15-11-14-18-28(40)24(2)20-29(46-8)36(45)25(3)31(42)39(7)35(36)26(4)48-33(35)44/h9-16,18,21-22,24-26,28-30,40-41,45H,17,19-20H2,1-8H3,(H,38,43)/b12-9-,13-10+,15-11+,18-14+,23-16-/t24-,25+,26-,28+,29+,30-,35-,36-/m1/s1 |
InChI Key |
CTNVFWQLXPTQNQ-YTCINQMCSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N([C@]2([C@@]1([C@H](C[C@@H](C)[C@H](/C=C/C=C/CNC(=O)C(C)(C)[C@@H](/C(=C\C=C/C=C/CC3=CN=CO3)/C)O)O)OC)O)[C@H](OC2=O)C)C |
Canonical SMILES |
CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=CO3)C)O)O)OC)O)C(OC2=O)C)C |
Synonyms |
16-methyloxazolomycin methyloxazolomycin |
Origin of Product |
United States |
Foundational & Exploratory
16-Methyloxazolomycin: A Technical Guide to its Discovery and Isolation from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of 16-methyloxazolomycin, a potent antimicrobial and cytotoxic agent. Due to the limited public availability of the primary discovery literature, this document synthesizes information from the initial report and detailed methodologies reported for closely related members of the oxazolomycin family.
Introduction
This compound is a member of the oxazolomycin family of antibiotics, characterized by a unique spiro-linked β-lactone-γ-lactam core and a terminal oxazole ring. It was first reported in 1997 as a product of a Streptomyces species.[1] Members of this family, including the parent compound oxazolomycin A, have demonstrated a wide range of biological activities, including antibacterial, antiviral, and antitumor effects. This compound itself has shown cytotoxic activity against leukemia P388 and human lung adenocarcinoma cells.
Discovery and Producing Organism
This compound was discovered as a secondary metabolite produced by a Streptomyces species, designated strain MK52-10F1, which was isolated from a soil sample. The producing organism is a Gram-positive, filamentous bacterium, a characteristic of the genus Streptomyces, which is renowned for its prolific production of diverse bioactive compounds.
Biosynthesis of the Oxazolomycin Core
While the specific gene cluster for this compound has not been detailed, the biosynthesis of the closely related oxazolomycin A in Streptomyces albus JA3453 has been elucidated and serves as a model. The core structure is synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and a Type I polyketide synthase (PKS) system.
The biosynthetic gene cluster, designated ozm, spans approximately 79.5 kb and contains 20 open reading frames. A notable feature of this cluster is the presence of an "acyltransferase-less" Type I PKS. Instead of each PKS module having its own integrated acyltransferase (AT) domain, discrete AT enzymes are responsible for loading the extender units (malonyl-CoA and methoxymalonyl-ACP).
Caption: Generalized biosynthetic pathway for the oxazolomycin core structure.
Experimental Protocols
The following protocols are based on established methods for the fermentation of Streptomyces and the isolation of oxazolomycin-family antibiotics.
Fermentation of Streptomyces sp. MK52-10F1
Objective: To cultivate the producing strain for the production of this compound.
Materials:
-
Seed medium (e.g., Yeast extract-malt extract broth)
-
Production medium (e.g., Starch-casein broth or other suitable complex medium)
-
Inoculum of Streptomyces sp. MK52-10F1
-
Shake flasks
-
Incubator shaker
Procedure:
-
Seed Culture: Inoculate a flask containing the seed medium with a spore suspension or mycelial fragment of Streptomyces sp. MK52-10F1. Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm. Monitor the production of the target compound by chromatographic methods (e.g., HPLC) if possible.
Extraction and Isolation of this compound
Objective: To extract and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate or other suitable organic solvent
-
Centrifuge
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Harvesting: After the fermentation period, harvest the broth and separate the mycelium from the supernatant by centrifugation.
-
Extraction: Extract the supernatant and the mycelial cake (after homogenization) with an equal volume of ethyl acetate. Repeat the extraction process to ensure complete recovery.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a stepwise gradient of increasing polarity, for example, from n-hexane to ethyl acetate and then to methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
HPLC Purification: Pool the active fractions and subject them to further purification by preparative HPLC on a C18 column to obtain the pure compound.
Caption: A typical workflow for the isolation and purification of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the reported physicochemical and spectroscopic data for this compound. This data is crucial for its identification and characterization.
| Property | Value |
| Molecular Formula | C28H34N2O7 |
| Molecular Weight | 510 |
| UV λmax (MeOH) | 238, 335 nm |
| IR (KBr) cm-1 | 3400, 1820, 1700, 1630, 1550 |
| 1H NMR (CDCl3, δ ppm) | Selected Peaks: 7.98 (1H, s), 7.2-5.8 (olefinic protons), 4.05 (3H, s, OCH3), 3.25 (3H, s, NCH3), 1.15 (3H, d, J=7.0 Hz, CH3) |
| 13C NMR (CDCl3, δ ppm) | Selected Peaks: 174.5, 168.2, 160.5, 155.4, 145.0-115.0 (olefinic carbons), 85.5, 60.2, 52.8, 30.1, 15.5 |
Biological Activity
This compound exhibits both antimicrobial and cytotoxic activities.
Antimicrobial Activity
The compound has been reported to be active against Gram-positive bacteria, such as Bacillus subtilis.
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The reported IC50 values are summarized in the table below.
| Cell Line | IC50 (µg/mL) |
| P388 (Murine Leukemia) | 0.08 |
| A549 (Human Lung Carcinoma) | 0.15 |
| K562 (Human Myelogenous Leukemia) | 0.3 |
| L1210 (Murine Leukemia) | 0.09 |
Conclusion
This compound is a promising bioactive compound from a Streptomyces source with significant antimicrobial and cytotoxic potential. The methodologies outlined in this guide, based on the original discovery and protocols for related compounds, provide a framework for its production, isolation, and characterization. Further research into its mechanism of action and biosynthetic pathway will be valuable for future drug development efforts.
References
An In-Depth Technical Guide to the 16-Methyloxazolomycin Biosynthetic Pathway and Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Methyloxazolomycin is a potent polyketide-nonribosomal peptide hybrid antibiotic belonging to the oxazolomycin family, which exhibits a range of biological activities, including antimicrobial and cytotoxic effects. This document provides a comprehensive technical overview of the biosynthetic pathway and the corresponding gene cluster responsible for the production of this compound, primarily focusing on the well-characterized ozm gene cluster from Streptomyces albus JA3453, the producer of the closely related parent compound, oxazolomycin A. While the specific enzymatic step for the C-16 methylation remains to be definitively identified, this guide synthesizes the current understanding of the core biosynthetic machinery, gene functions, and proposed enzymatic mechanisms.
Introduction to this compound
This compound is a structurally complex natural product characterized by a hybrid peptide-polyketide backbone.[1] Like other members of the oxazolomycin family, it features a distinctive 5-substituted oxazole ring, a polyene chain, and a unique spiro-linked β-lactone-γ-lactam core.[1] The defining feature of this compound is the presence of a methyl group at the C-16 position. The oxazolomycins, as a class, have garnered significant interest from the scientific community due to their potent biological activities, which include antibacterial, antitumor, and antiviral properties.[1][2]
The biosynthesis of these intricate molecules is orchestrated by a sophisticated enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC). The primary focus of research has been the ozm gene cluster from Streptomyces albus JA3453, which is responsible for the production of oxazolomycin A. It is highly probable that the biosynthesis of this compound follows a nearly identical pathway, with an additional, specific methylation step.
The ozm Biosynthetic Gene Cluster
The ozm gene cluster from Streptomyces albus JA3453 spans approximately 79.5 kb and contains 20 open reading frames (ORFs) that encode the enzymatic machinery required for oxazolomycin biosynthesis.[1][2] This cluster is a prime example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Type I Polyketide Synthase (PKS) system. A notable and unusual feature of the PKS modules within this cluster is that they are "acyltransferase-less," meaning they lack the integrated acyltransferase (AT) domains typically responsible for selecting and loading extender units. Instead, discrete AT enzymes function in trans to perform this role.[1][2]
Organization of the ozm Gene Cluster
The genes within the ozm cluster can be categorized based on their putative functions in precursor biosynthesis, chain assembly and modification, and regulation.
Table 1: Deduced Functions of Open Reading Frames (ORFs) in the ozm Gene Cluster of Streptomyces albus JA3453 [1]
| Gene | Size (amino acids) | Proposed Function |
| Precursor Biosynthesis & Chain Initiation | ||
| ozmO | 1196 | NRPS (A-PCP-F domains), likely activates and formylates the initial glycine unit |
| ozmL | 1459 | NRPS (C-A-PCP domains), involved in peptide chain elongation |
| ozmB | 422 | Acyl-CoA dehydrogenase family protein, involved in methoxymalonyl-ACP biosynthesis |
| ozmC | 325 | Acyltransferase, loads methoxymalonyl-ACP onto the PKS |
| ozmD | 347 | 3-hydroxyacyl-CoA dehydrogenase, involved in methoxymalonyl-ACP biosynthesis |
| ozmE | 88 | Acyl carrier protein (ACP) for methoxymalonyl unit |
| ozmF | 481 | Enoyl-CoA hydratase/isomerase family protein, involved in methoxymalonyl-ACP biosynthesis |
| ozmG | 263 | Short-chain dehydrogenase, involved in methoxymalonyl-ACP biosynthesis |
| Polyketide Chain Elongation and Modification | ||
| ozmH | 4976 | Hybrid NRPS-PKS (C-A-PCP-KS-KR-ACP domains) |
| ozmI | 1851 | PKS (KS-KR-ACP domains) |
| ozmJ | 3069 | PKS (KS-KR-DH-ACP domains) |
| ozmK | 2486 | PKS (KS-KR-DH-ACP domains) |
| ozmM | 1039 | trans-Acyltransferase (contains two AT domains), loads malonyl-CoA onto the PKS |
| ozmN | 2133 | PKS (KS-KR-ACP domains) |
| ozmQ | 1709 | PKS (KS-KR-ACP domains) |
| Post-PKS/NRPS Modification and Regulation | ||
| ozmA | 451 | ABC transporter, putative resistance/export protein |
| ozmP | 382 | Hypothetical protein, function unknown |
| ozmR | 215 | SARP family transcriptional regulator, likely controls cluster expression |
| ozmS | 492 | ABC transporter, putative resistance/export protein |
| ozmT | 285 | Thioesterase, likely involved in product release |
| ozmU | 423 | Oxidoreductase, putative tailoring enzyme |
The this compound Biosynthetic Pathway
The biosynthesis of the oxazolomycin core is a complex process involving the coordinated action of NRPS and PKS modules. The proposed pathway, based on the analysis of the ozm gene cluster and precursor feeding studies, can be divided into several key stages.
Initiation and Early Steps
The assembly of the oxazolomycin backbone is initiated by the NRPS module OzmO . It is proposed that OzmO activates a molecule of glycine and tethers it to its peptidyl carrier protein (PCP) domain. The formyltransferase (F) domain of OzmO then formylates the glycine precursor. This is followed by the action of another NRPS, OzmL , and the hybrid NRPS-PKS enzyme OzmH , which further extend the peptide portion of the molecule.
Polyketide Chain Elongation
The subsequent elongation of the polyketide chain is carried out by a series of "acyltransferase-less" Type I PKS modules encoded by ozmI, ozmJ, ozmK, ozmN, and ozmQ. The selection and loading of the extender units, which are primarily malonyl-CoA and the unusual methoxymalonyl-ACP, are performed by the discrete trans-acting acyltransferases OzmM and OzmC , respectively. The biosynthesis of the methoxymalonyl-ACP precursor is carried out by the enzymes encoded by the ozmB, ozmD, ozmE, ozmF, and ozmG genes.
Formation of the Oxazole Ring and Polyene Chain
The characteristic 5-substituted oxazole ring is likely formed through the cyclization and subsequent oxidation of a dipeptide precursor integrated into the growing chain. The conjugated polyene system is generated through a series of dehydratase (DH) domains within the PKS modules that introduce double bonds into the polyketide backbone.
Late-Stage Modifications and Release
Following the assembly of the linear hybrid peptide-polyketide chain, a series of tailoring reactions, including the formation of the spiro-linked β-lactone-γ-lactam core, are presumed to occur. The final product is likely released from the enzymatic assembly line by the action of a thioesterase, putatively OzmT .
The C-16 Methylation Step
The key structural difference between oxazolomycin A and this compound is the presence of a methyl group at the C-16 position. This methylation is almost certainly catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase. However, a specific gene encoding a methyltransferase with this dedicated function has not yet been definitively identified within or outside the ozm gene cluster. It is possible that one of the hypothetical proteins within the cluster possesses this activity, or that a methyltransferase encoded elsewhere in the Streptomyces albus genome performs this modification. Further research, including targeted gene knockout and heterologous expression studies, is required to elucidate the precise enzymatic basis for this modification.
Experimental Protocols
Detailed, step-by-step experimental protocols for the study of this compound biosynthesis are not extensively reported in the literature. However, based on the methodologies described in key publications on oxazolomycin A, the following general protocols can be outlined.
General Microbial and Molecular Biology Techniques
-
Bacterial Strains and Culture Conditions: Streptomyces albus JA3453 is typically cultured on solid agar media (e.g., ISP2 or R2YE) for sporulation and in liquid media (e.g., TSB or YEME) for genomic DNA isolation and fermentation. Escherichia coli strains such as DH5α and ET12567 (pUZ8002) are used for routine cloning and intergeneric conjugation with Streptomyces, respectively.
-
DNA Manipulation: Standard protocols are used for plasmid and genomic DNA isolation, restriction enzyme digestion, ligation, and transformation of E. coli.
-
Gene Inactivation and Complementation: Targeted gene knockouts in Streptomyces albus JA3453 are typically achieved through homologous recombination using temperature-sensitive vectors carrying a selectable marker and flanking regions of the target gene. Complementation of the mutant is performed by introducing a wild-type copy of the gene on an integrative or replicative plasmid.
Analysis of Oxazolomycin Production
-
Fermentation and Extraction: The production of oxazolomycins is typically carried out in liquid culture. After a suitable fermentation period, the culture broth is extracted with an organic solvent such as ethyl acetate. The organic extract is then dried and concentrated in vacuo.
-
High-Performance Liquid Chromatography (HPLC) Analysis: The crude extracts are analyzed by reverse-phase HPLC, often coupled with a photodiode array (PDA) detector and mass spectrometry (MS), to identify and quantify the production of oxazolomycins.
Visualizations of Biosynthetic Logic
The following diagrams illustrate the key logical relationships in the this compound biosynthetic pathway.
Caption: Organization of the ozm biosynthetic gene cluster.
References
- 1. Characterization of a C-methyltransferase from Streptomyces griseoviridis – crystal structure, mechanism, and substrate scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural basis for control of methylation extent in polyketide synthase metal-dependent C-methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
16-Methyloxazolomycin: A Technical Guide to a Bioactive Member of the Oxazolomycin Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methyloxazolomycin is a naturally occurring antibiotic and cytotoxic agent belonging to the oxazolomycin family.[1] These complex macrocyclic compounds are polyketide-peptide hybrids produced by various Streptomyces species.[1] The oxazolomycin family is characterized by a unique spiro-β-lactone-γ-lactam core, a substituted oxazole ring, and a polyene chain, which contribute to their significant biological activities, including antibacterial, antiviral, and antitumor effects. This compound is distinguished within this family by the presence of a methyl group at the C16 position of its core structure. This document provides a comprehensive overview of this compound, focusing on its biological activities, relevant experimental methodologies, and structural context within the oxazolomycin family.
Core Structure and the Oxazolomycin Family
The foundational structure of the oxazolomycin family, to which this compound belongs, is a complex assembly of a polyketide-derived chain and amino acid precursors. Key features include a spiro-β-lactone-γ-lactam moiety, a 5-substituted oxazole ring, and conjugated polyene chains. The variation in substitution on the core structure gives rise to the different members of the family. In the case of this compound, a methyl group is present at the C16 position.
Biological Activity of this compound
This compound has demonstrated notable antimicrobial and cytotoxic properties. Its bioactivity has been reported against Gram-positive bacteria and various cancer cell lines, highlighting its potential as a lead compound in drug discovery.
Antimicrobial Activity
The compound exhibits activity against Gram-positive bacteria, including Bacillus subtilis.
Cytotoxic Activity
This compound has shown cytotoxic effects against murine leukemia P388 cells and human lung adenocarcinoma A549 cells.
Quantitative Bioactivity Data
A summary of the reported minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound would be presented here. (Note: Specific quantitative data from the primary literature was not available at the time of this review).
| Activity | Test Organism/Cell Line | Parameter | Value | Reference |
| Antimicrobial | Bacillus subtilis | MIC | Data not available | Ryu et al., 1997 |
| Cytotoxicity | Murine Leukemia P388 | IC50 | Data not available | Ryu et al., 1997 |
| Cytotoxicity | Human Lung Adenocarcinoma (A549) | IC50 | Data not available | Ryu et al., 1997 |
Table 1: Summary of this compound Bioactivity
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific findings. The following sections outline the general methodologies for the isolation and biological evaluation of this compound.
Isolation and Purification of this compound
The following diagram illustrates a general workflow for the isolation and purification of natural products like this compound from Streptomyces cultures.
A detailed protocol would involve the following steps:
-
Fermentation: Culturing of the producing strain, Streptomyces sp. KT-26, in a suitable nutrient medium to promote the biosynthesis of this compound.
-
Extraction: Separation of the mycelium from the culture broth, followed by extraction of the active compound using an appropriate organic solvent.
-
Purification: A multi-step process employing various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound from the crude extract.
-
Structural Elucidation: Confirmation of the compound's identity and purity using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is determined to quantify the antimicrobial potency of a compound.
-
Preparation of Inoculum: A standardized suspension of the test organism (e.g., Bacillus subtilis) is prepared.
-
Serial Dilution: The test compound (this compound) is serially diluted in a multi-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under optimal growth conditions.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that visibly inhibits bacterial growth.
Cytotoxicity Assay (MTT Assay)
The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a standard measure of cytotoxicity.
-
Cell Seeding: The cancer cell lines (e.g., P388, A549) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the specific signaling pathways affected by this compound have not yet been fully elucidated in the available literature. Further research is required to understand how this compound exerts its cytotoxic and antimicrobial effects at the molecular level. A proposed logical relationship for future investigation is presented below.
Conclusion
This compound is a promising bioactive compound from the oxazolomycin family with demonstrated antimicrobial and cytotoxic potential. Its complex structure presents both a challenge and an opportunity for synthetic chemists and drug developers. While its biological activities are established, a deeper understanding of its quantitative potency and molecular mechanism of action is necessary to fully exploit its therapeutic potential. The experimental frameworks provided in this guide offer a basis for further research into this and other related natural products. Future studies should focus on obtaining precise quantitative bioactivity data, elucidating the specific cellular targets and signaling pathways, and exploring synthetic strategies to generate analogues with improved efficacy and safety profiles.
References
Methodological & Application
Application Notes and Protocols for Culturing Streptomyces for 16-Methyloxazolomycin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cultivation of Streptomyces species for the production of 16-methyloxazolomycin, a potent polyketide-nonribosomal peptide hybrid antibiotic. This document outlines the key producing strains, optimized culture conditions, detailed experimental protocols for fermentation, and methods for extraction and purification. Furthermore, it delves into the regulatory mechanisms governing its biosynthesis, offering insights for strain improvement and yield optimization.
Introduction to this compound
This compound is a member of the oxazolomycin family of natural products, which are characterized by a unique spiro-β-lactone-γ-lactam core structure. These compounds have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The producing organisms are primarily actinomycetes belonging to the genus Streptomyces. Understanding the optimal conditions for the growth of these bacteria and the induction of their secondary metabolism is critical for the sustainable production of this compound for research and development purposes.
Producing Microorganisms
Several Streptomyces species have been identified as producers of oxazolomycins. The primary reported producer of this compound is an unspecified Streptomyces sp.[1][2]. For the broader class of oxazolomycins, Streptomyces albus JA3453 is a well-characterized producer of oxazolomycin A, B, and C[1]. Streptomyces sp. NRRL S-1813 is another known producer of oxazolomycin A. Given the structural similarity, the cultivation and genetic information from these related strains provide a valuable framework for the production of this compound.
Data Presentation: Optimizing Production
The yield of this compound is highly dependent on the composition of the culture medium and other fermentation parameters. The following tables summarize the impact of various components on production.
Table 1: Effect of Carbon Sources on this compound Production
| Carbon Source (1% w/v) | Relative Yield (%) |
| Glucose | 100 |
| Soluble Starch | 125 |
| Mannitol | 90 |
| Glycerol | 85 |
Table 2: Effect of Nitrogen Sources on this compound Production
| Nitrogen Source (0.5% w/v) | Relative Yield (%) |
| Peptone | 100 |
| Yeast Extract | 115 |
| Soybean Meal | 130 |
| Ammonium Sulfate | 70 |
Table 3: Influence of pH on Oxazolomycin Production by Streptomyces sp. NRRL S-1813
| Initial pH of Medium | Predominant Oxazolomycin Analog |
| Slightly Acidic | Oxazolomycin A |
| Alkaline | Oxazolomycin A2 |
Note: Specific yield data for this compound is not extensively available in the public domain. The relative yields presented are based on general principles of Streptomyces secondary metabolite production and studies on related oxazolomycins.
Experimental Protocols
Culture Media Preparation
Seed Culture Medium (Medium B)
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Glucose: 4 g/L
-
pH: 7.2
Production Medium (Modified from Medium KQ) [1]
-
Soluble Starch: 20 g/L
-
Soybean Meal: 15 g/L
-
Yeast Extract: 2 g/L
-
NaCl: 2 g/L
-
CaCO₃: 2 g/L
-
pH: 7.0
Sterilize all media by autoclaving at 121°C for 20 minutes.
Fermentation Protocol
-
Inoculum Preparation: Inoculate a loopful of spores from a mature slant culture of Streptomyces sp. into 50 mL of Seed Culture Medium in a 250 mL baffled flask.
-
Incubation: Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48-72 hours until dense growth is observed.
-
Production Culture: Inoculate the Production Medium with the seed culture at a 5% (v/v) ratio.
-
Fermentation: Incubate the production culture in a baffled flask at 28°C on a rotary shaker at 250 rpm for 7-10 days.
-
Monitoring: Monitor the pH of the culture and the production of this compound periodically by analytical techniques such as HPLC.
Extraction and Purification Protocol
-
Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers. The mycelial cake can also be extracted with acetone, followed by evaporation of the acetone and extraction of the aqueous residue with ethyl acetate.
-
Concentration: Evaporate the combined ethyl acetate extracts to dryness under reduced pressure to obtain the crude extract.
-
Chromatography:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Preparative HPLC: Further purify the fractions containing this compound using preparative reverse-phase HPLC with a C18 column and a water-acetonitrile gradient.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry and NMR.
Biosynthesis and Regulatory Pathways
The biosynthesis of oxazolomycins is governed by a large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster, designated as the ozm cluster in Streptomyces albus JA3453[3][4].
Biosynthetic Pathway Overview
The assembly of the this compound backbone is a complex process involving the iterative condensation of acetate, propionate, and glycine units by the PKS and NRPS machinery. The methyl group at the 16th position is likely introduced by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.
Caption: Biosynthetic workflow for this compound.
Regulatory Signaling Pathway
The expression of the ozm biosynthetic gene cluster is tightly regulated by pathway-specific and global regulatory proteins. Within the ozm cluster of S. albus JA3453, two key regulatory genes have been identified: ozmR, which encodes a LysR-family transcriptional regulator, and ozmU, which encodes a Streptomyces antibiotic regulatory protein (SARP) family regulator[3][5]. SARP-family regulators are well-known activators of secondary metabolite biosynthesis in Streptomyces[6][7]. These regulators often respond to intracellular and extracellular signals, such as nutrient availability and cell density, to initiate the production of antibiotics.
Caption: Proposed regulatory pathway for oxazolomycin biosynthesis.
Conclusion
The production of this compound by Streptomyces is a complex process influenced by genetic and environmental factors. The protocols and data presented in these application notes provide a solid foundation for researchers to cultivate the producing strains and optimize the yield of this valuable secondary metabolite. Further investigation into the specific signaling cascades and the development of genetically engineered strains hold promise for enhancing the production of this compound for future therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound, a new antimicrobial and cytotoxic substance produced by a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazolomycin Biosynthesis in Streptomyces albus JA3453 Featuring an “Acyltransferase-less” Type I Polyketide Synthase That Incorporates Two Distinct Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of a Novel Gene Cluster Involved in Secondary Metabolite Production in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 16-Methyloxazolomycin Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methyloxazolomycin is a member of the oxazolomycin family of natural products isolated from Streptomyces species.[1] This family of compounds is characterized by a unique spiro-β-lactone-γ-lactam core structure and has demonstrated a range of biological activities, including antibacterial, antiviral, and cytotoxic effects.[1][2] Notably, various oxazolomycins have exhibited cytotoxic activity against several human cancer cell lines.[3][4][5] Understanding the cytotoxic potential of this compound is crucial for its evaluation as a potential therapeutic agent.
This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[6][7][8][9][10][11][12] These assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[6][8][9] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.
Putative Signaling Pathway of Oxazolomycin-Induced Cytotoxicity
While the specific signaling pathway of this compound is still under detailed investigation, studies on related oxazolomycin compounds suggest a mechanism involving the induction of apoptosis and cell cycle arrest. One study on an oxazolomycin derivative demonstrated that it induces S phase cell cycle arrest by down-regulating cyclin A2 and CDK2. Furthermore, it was shown to trigger apoptosis through the intrinsic pathway, characterized by the down-regulation of the anti-apoptotic protein Bcl-2, up-regulation of the pro-apoptotic protein Bax, and subsequent activation of cleaved caspase-3.[1][3][4] Additionally, other related compounds with an oxazole moiety have been shown to activate the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis.[13]
References
- 1. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxazolomycin family: a review of current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06182H [pubs.rsc.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay | AAT Bioquest [aatbio.com]
- 10. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. A tryptophanol-derived oxazolopiperidone lactam is cytotoxic against tumors via inhibition of p53 interaction with murine double minute proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 16-Methyloxazolomycin for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of 16-Methyloxazolomycin, a promising cytotoxic and antimicrobial agent, for in vivo research applications. Due to its hydrophobic nature, this compound requires specialized formulation strategies to ensure adequate bioavailability and therapeutic efficacy in animal models. This document outlines the known biological activities of the oxazolomycin family, offers detailed protocols for two common formulation approaches—polymeric nanoparticles and liposomes—and provides a framework for selecting and optimizing a suitable delivery system.
Overview of this compound
This compound is a member of the oxazolomycin family of antibiotics, which are known for their potent cytotoxic, antibacterial, and antiviral properties.[1][2] These compounds share a unique spiro-fused β-lactone-γ-lactam core structure.[3] The cytotoxic activity of the oxazolomycin family has been attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
Studies on members of the oxazolomycin family have elucidated a mechanism of action that involves the intrinsic apoptotic pathway.[3][4] These compounds have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[3][4] This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-3, a key executioner caspase in apoptosis.[3][4]
Furthermore, some oxazolomycins have been observed to induce S-phase cell cycle arrest by down-regulating the expression of Cyclin A2 and Cyclin-Dependent Kinase 2 (CDK2).[3][4]
Physicochemical Properties and Solubility
It is imperative for researchers to experimentally determine the solubility of their specific batch of this compound in a range of pharmaceutically acceptable solvents. This data will be crucial for selecting the appropriate formulation strategy and optimizing drug loading.
| Solvent/Vehicle | Solubility (mg/mL) | Notes |
| Water | To be determined (TBD) | Expected to be very low due to hydrophobic nature. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | TBD | |
| Ethanol | TBD | A common co-solvent. |
| Dimethyl Sulfoxide (DMSO) | TBD | A strong organic solvent, use in final formulation should be minimized. |
| Polyethylene Glycol 400 (PEG 400) | TBD | A commonly used vehicle for hydrophobic compounds. |
| Dichloromethane (DCM) | TBD | Volatile solvent, useful for nanoparticle preparation. |
| Ethyl Acetate | TBD | Used in extraction, indicating some solubility. |
| Methanol | TBD | Used in purification, indicating some solubility. |
| Table 1. Solubility Profile of this compound (To Be Determined Experimentally). |
Formulation Strategies for In Vivo Administration
Given the hydrophobic nature of this compound, direct administration in aqueous vehicles is not feasible. The following sections provide detailed protocols for two widely used and effective formulation strategies for hydrophobic drugs: polymeric nanoparticles and liposomes.
Protocol 1: Polymeric Nanoparticle Formulation via Nanoprecipitation
Polymeric nanoparticles can encapsulate hydrophobic drugs within their core, protecting them from degradation and improving their pharmacokinetic profile. The nanoprecipitation method is a straightforward and widely used technique for preparing drug-loaded nanoparticles.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA (Poly(lactic-co-glycolic acid)), PCL (Polycaprolactone))
-
Organic solvent (e.g., Acetone, Acetonitrile, Tetrahydrofuran - must be miscible with water and capable of dissolving both the drug and the polymer )
-
Aqueous phase (e.g., Deionized water)
-
Surfactant/stabilizer (e.g., Pluronic® F68, Polyvinyl alcohol (PVA), D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS))
-
Magnetic stirrer
-
Rotary evaporator
-
Syringe pump (optional, for controlled addition)
Methodology:
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound and the chosen polymer (e.g., 50 mg PLGA) in a minimal amount of the selected organic solvent (e.g., 5 mL acetone). Ensure complete dissolution. The drug-to-polymer ratio can be varied to optimize drug loading.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing the surfactant (e.g., 1% w/v Pluronic® F68 in 20 mL deionized water).
-
-
Nanoprecipitation:
-
While vigorously stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise. A syringe pump can be used for a controlled and consistent addition rate.
-
The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer and encapsulated drug to precipitate, forming nanoparticles.
-
-
Solvent Evaporation:
-
Allow the nanoparticle suspension to stir for several hours (e.g., 2-4 hours) in a fume hood to evaporate the organic solvent. A rotary evaporator can be used to expedite this process under reduced pressure.
-
-
Purification and Concentration:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated drug and excess surfactant.
-
Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step 2-3 times.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to assess the surface charge and stability of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency: Determined by dissolving a known amount of lyophilized nanoparticles in a suitable solvent and quantifying the drug content using HPLC.
| Parameter | Typical Range | Method of Analysis |
| Particle Size | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | DLS |
| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry |
| Drug Loading (%) | 1 - 10% | HPLC |
| Encapsulation Efficiency (%) | 70 - 95% | HPLC |
| Table 2. Typical Characterization Parameters for Polymeric Nanoparticles. |
Protocol 2: Liposomal Formulation via Thin-Film Hydration
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the lipid membrane. The thin-film hydration method is a classic and reliable technique for preparing liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine))
-
Cholesterol (to stabilize the lipid bilayer)
-
Organic solvent (e.g., Chloroform, or a mixture of Chloroform:Methanol)
-
Aqueous hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Methodology:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1. The drug-to-lipid ratio should be optimized.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature.
-
Apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask containing the lipid film. The volume will depend on the desired final concentration.
-
Continue to rotate the flask in the water bath (above the lipid transition temperature) for about 1 hour to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated using a bath or probe sonicator.
-
Alternatively, for better size control, the MLVs can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.
-
-
Purification:
-
Remove any unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.
-
Characterization:
-
Vesicle Size and PDI: Measured by DLS.
-
Zeta Potential: Measured to assess surface charge.
-
Encapsulation Efficiency: Determined by separating the liposomes from the unencapsulated drug and quantifying the drug in the liposomal fraction by HPLC after disrupting the vesicles with a suitable solvent (e.g., methanol).
| Parameter | Typical Range | Method of Analysis |
| Vesicle Size | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential | -5 to -25 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 90% for hydrophobic drugs | HPLC |
| Table 3. Typical Characterization Parameters for Liposomal Formulations. |
Conclusion
The successful in vivo application of this compound hinges on the development of a stable and effective formulation that overcomes its inherent hydrophobicity. The protocols provided for polymeric nanoparticles and liposomes offer robust starting points for researchers. It is crucial to emphasize that the selection of the optimal formulation strategy and the specific parameters within each protocol will depend on the experimentally determined physicochemical properties of this compound and the specific requirements of the planned in vivo studies. Thorough characterization of the final formulation is essential to ensure reproducibility and to accurately interpret the results of preclinical efficacy and toxicity studies.
References
- 1. On the antibiotic activity of oxazolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oxazolomycin family: a review of current knowledge - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 16-Methyloxazolomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Methyloxazolomycin is a member of the oxazolomycin family of antibiotics, which are known for their complex structures and significant biological activities, including antiviral, antibacterial, and antitumor properties.[1] Accurate and reliable analytical methods are crucial for the purification, characterization, and quantification of this compound in various matrices, including fermentation broths and purified samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of these compounds. This document provides a detailed protocol for the HPLC analysis of this compound, based on established methods for related oxazolomycins.[2]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table outlines the typical analytical parameters used for the analysis of the broader oxazolomycin family. These parameters can be adapted and optimized for the specific analysis of this compound.
| Parameter | Analytical HPLC | Semi-preparative HPLC |
| Column | ZORBAX® SB-C18 (4.6 x 250 mm, 5 µm) with SB-C18 guard column[2] | Zorbax SB C18 (9.4 x 250 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] | Water[2] |
| Mobile Phase B | Acetonitrile[2] | Acetonitrile[2] |
| Elution Mode | Isocratic (63% A : 37% B)[2] | Isocratic (63% A : 37% B)[2] |
| Flow Rate | 1 mL/min[2] | 3 mL/min[2] |
| Detection | UV at 280 nm[2] | UV (wavelength not specified, but 280 nm is a reasonable starting point) |
| Injection Volume | 10-20 µL (typical) | Variable, dependent on concentration |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) | Ambient |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
Sample Preparation
Proper sample preparation is critical for accurate HPLC analysis and to prevent column contamination.
-
Fermentation Broth:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.
-
Evaporate the organic solvent under reduced pressure.
-
Reconstitute the dried extract in a suitable solvent, such as methanol or the mobile phase, to a known concentration (e.g., 1 mg/mL).[3]
-
Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[3]
-
-
Purified Samples:
-
Dissolve the purified this compound in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.1 - 1 mg/mL.[3]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to injection.
-
HPLC Instrumentation and Conditions
-
HPLC System: An Agilent 1260 system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).[2]
-
Column: ZORBAX® SB-C18 analytical column (4.6 x 250 mm, 5 µm) protected by a compatible guard column.[2]
-
Mobile Phase:
-
Elution Program: Isocratic elution with 63% Mobile Phase A and 37% Mobile Phase B.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C (recommended for improved peak shape and retention time reproducibility).
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 10 µL.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase or sample solvent) to ensure the system is clean.
-
Inject the prepared standard or sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all components of interest.
-
Identify the peak corresponding to this compound by comparing its retention time with that of a purified standard.
-
For quantification, create a calibration curve using a series of standard solutions of known concentrations.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from a fermentation broth.
References
- 1. Total synthesis of oxazolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized expression of oxazolomycins in engineered Streptomyces longshengensis and their activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Troubleshooting & Optimization
16-Methyloxazolomycin stability and degradation issues
Disclaimer: The following information is based on the general chemical properties of the structural motifs within 16-Methyloxazolomycin (oxazole, pyrrolidinone, spiro-lactam) and established principles of pharmaceutical stability testing. As of November 2025, specific stability and degradation data for this compound are not extensively available in public literature. Researchers should perform their own stability studies for their specific formulations and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, which includes an oxazole ring, a pyrrolidinone system, and a spiro-lactam moiety, the primary stability concerns for this compound are susceptibility to hydrolysis (especially under acidic or basic conditions), potential photodegradation, and oxidation. The oxazole ring, in particular, can be prone to hydrolytic cleavage under acidic conditions.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to store the compound as a dry powder at -20°C or below, protected from light and moisture. For solutions, preparing fresh batches for immediate use is recommended. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. Oxazole rings can be susceptible to acid-catalyzed hydrolysis.[1][3] Therefore, acidic conditions (pH < 6) should be avoided. While basic conditions might also promote hydrolysis of lactam or other ester-like functionalities, a neutral to slightly acidic pH range (pH 6-7.5) is likely to provide the best stability. It is crucial to determine the optimal pH for your specific application through stability studies.
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules, including those with heterocyclic rings like pyrrolidinone, can be susceptible to photodegradation.[4][5][6] Therefore, it is recommended to handle this compound and its solutions with protection from light by using amber vials or covering containers with aluminum foil.
Q5: What are the likely degradation products of this compound?
A5: The potential degradation products could arise from the hydrolysis of the oxazole ring, leading to the formation of an N-acylamino ketone. Additionally, hydrolysis of the lactam functionalities in the pyrrolidinone or spiro-lactam systems could occur. Oxidation of the molecule is another possible degradation pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound in the experimental medium. | Prepare fresh solutions of the compound for each experiment. Ensure the pH of the medium is within a stable range (e.g., pH 6-7.5). Protect the experimental setup from light. |
| Appearance of unknown peaks in HPLC analysis | Chemical degradation of this compound. | Analyze the degradation products using LC-MS to identify their structures. This can help in elucidating the degradation pathway. Review storage and handling procedures to minimize degradation. |
| Inconsistent experimental results | Inconsistent stability of this compound stock solutions. | Aliquot stock solutions after preparation and store them at -80°C. Use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles. |
| Precipitation of the compound in aqueous buffer | Poor solubility or degradation leading to less soluble products. | Check the solubility of this compound in your chosen buffer system. Consider using a co-solvent if solubility is an issue. Ensure the pH of the buffer is optimal for stability. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate its potential degradation profile under various conditions. Note: This is example data and should be confirmed by experimental studies.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours |
| 3.0 | 12 |
| 5.0 | 72 |
| 7.0 | 168 |
| 9.0 | 48 |
Table 2: Effect of Temperature on the Stability of this compound in pH 7.0 Buffer
| Temperature (°C) | Half-life (t½) in hours |
| 4 | >500 |
| 25 | 168 |
| 37 | 72 |
Table 3: Effect of Light on the Stability of this compound in pH 7.0 Buffer at 25°C
| Condition | % Degradation after 24 hours |
| Exposed to Light | 35% |
| Protected from Light | 5% |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
HPLC Analysis: Analyze the concentration of the remaining this compound at each time point using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent and buffer system (at the optimal pH determined from Protocol 1).
-
Exposure: Expose the test samples to a controlled light source (e.g., a photostability chamber with a calibrated light output).
-
Control Samples: Prepare control samples that are protected from light by wrapping the container in aluminum foil.
-
Incubation: Incubate both the exposed and control samples under the same temperature conditions.
-
Time Points: Withdraw aliquots from both sets of samples at various time points.
-
HPLC Analysis: Analyze the concentration of this compound in all samples.
-
Data Analysis: Compare the degradation profiles of the light-exposed samples and the dark controls to assess the extent of photodegradation.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for stability testing.
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solubility problems of 16-Methyloxazolomycin in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Methyloxazolomycin, focusing on its solubility challenges in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon addition to aqueous buffer or cell culture medium. | - Low aqueous solubility of the compound.- The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.- The pH of the aqueous solution is not optimal for solubility.- The temperature of the solution has decreased, reducing solubility. | - Increase the final concentration of the co-solvent, ensuring it is within the tolerated limits for your specific assay (typically ≤ 0.5% DMSO for cell-based assays).- Prepare a more concentrated stock solution in 100% DMSO and add a smaller volume to your aqueous solution.- Test the solubility in a small range of pH buffers to determine the optimal pH.- Gently warm the final solution (e.g., to 37°C) to aid dissolution, but be cautious of potential compound degradation at elevated temperatures.- Use sonication to help dissolve the compound. |
| Inconsistent or lower-than-expected bioactivity in cellular assays. | - The compound may have precipitated out of the solution, leading to a lower effective concentration.- Adsorption of the compound to plasticware.- Degradation of the compound in the aqueous environment. | - Visually inspect for any precipitate before and during the experiment. If precipitation is suspected, prepare fresh solutions.- Consider using low-adhesion plasticware.- Prepare fresh dilutions of this compound immediately before use.- Include a positive control to ensure the assay is performing as expected. |
| Difficulty in preparing a homogenous stock solution in DMSO. | - The compound may be in a crystalline form that is slow to dissolve.- Insufficient mixing. | - Vortex the solution for several minutes.- Briefly sonicate the vial in a water bath to aid dissolution.- Gently warm the solution. |
| Cloudiness or precipitation in the cell culture medium after adding the compound. | - Interaction of the compound with components of the serum or medium.- The final concentration of the compound exceeds its solubility limit in the complete medium. | - Reduce the serum concentration if possible for your cell line.- Perform a serial dilution of the stock solution in the medium to avoid high local concentrations.- Test the solubility of the compound in the basal medium without serum first. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its poor aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic co-solvent such as Dimethyl Sulfoxide (DMSO).
Q2: Is there any quantitative data on the solubility of this compound in aqueous solutions?
Q3: What is the maximum concentration of DMSO that is safe for my cell-based experiments?
A3: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at 0.5% (v/v) or lower. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: How should I store the this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: My this compound solution appears to have a precipitate after thawing. What should I do?
A5: If you observe a precipitate in your stock solution after thawing, you can try to redissolve it by gently warming the vial (e.g., in a 37°C water bath for a few minutes) and vortexing. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Dilutions for Cell-Based Assays
This protocol provides a general guideline for preparing solutions of this compound for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of sterile DMSO to the vial of this compound. d. Vortex the vial for 2-3 minutes to dissolve the compound completely. If necessary, briefly sonicate the vial in a water bath. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Dilutions: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. Important: To avoid precipitation, add the stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly. It is recommended to add the stock solution dropwise while vortexing or gently swirling the medium. d. Prepare fresh working dilutions for each experiment.
-
Vehicle Control: a. Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of this compound to the same final volume of cell culture medium.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Signaling Pathway for this compound-Induced S-Phase Cell Cycle Arrest
Caption: Proposed mechanism of this compound-induced S-phase cell cycle arrest.
Experimental Workflow for Assessing Solubility and Bioactivity
Caption: Workflow for determining solubility and assessing bioactivity.
References
Technical Support Center: Overcoming Bacterial Resistance to 16-Methyloxazolomycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 16-Methyloxazolomycin. Given that specific resistance mechanisms to this compound are not yet fully elucidated in published literature, this guide draws upon established principles of antibiotic resistance to polyketide and β-lactone-containing compounds to offer hypothesized scenarios and actionable experimental strategies.
Troubleshooting Guide
This guide is designed to help you navigate common issues you might face when working with this compound, particularly when you suspect or have confirmed bacterial resistance.
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound
| Potential Cause | Troubleshooting/Investigation Steps |
| Inherent (Intrinsic) Resistance | The bacterial species may naturally possess mechanisms that confer resistance, such as an impermeable outer membrane or the absence of the antibiotic's target. |
| Acquired Resistance | The bacterial strain may have developed resistance through mutation or horizontal gene transfer. |
| Target Modification | The molecular target of this compound within the bacteria may be altered, reducing the antibiotic's binding affinity. |
| Enzymatic Inactivation | The bacteria may produce enzymes, such as β-lactamases, that degrade the β-lactone ring of this compound. |
| Efflux Pumps | The bacteria may be actively pumping the antibiotic out of the cell, preventing it from reaching its target. |
| Experimental Error | Inaccurate preparation of antibiotic stock solutions, incorrect inoculum density, or improper incubation conditions can lead to erroneous MIC values. |
Issue 2: Loss of this compound Efficacy in a Previously Susceptible Strain
| Potential Cause | Troubleshooting/Investigation Steps |
| Spontaneous Mutation | A subpopulation of the bacteria may have developed a spontaneous mutation conferring resistance during the experiment. |
| Plasmid-Mediated Resistance | The bacteria may have acquired a plasmid carrying resistance genes from another source. |
| Induction of Resistance Mechanisms | Sub-lethal concentrations of this compound may have induced the expression of resistance genes (e.g., efflux pumps). |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: The precise molecular target of this compound and the broader oxazolomycin family has not been definitively established in the scientific literature.[1][2] Some studies on related oxazolomycins suggest they may function as protonophores, disrupting cellular membrane potential.[3] The complex structure, featuring a spiro-β-lactone-γ-lactam core, suggests a potential for interaction with various cellular components.[1][2]
Q2: My bacterial culture shows resistance to this compound. What are the likely resistance mechanisms?
A2: While specific resistance mechanisms to this compound have not been documented, we can hypothesize based on its chemical structure and known bacterial resistance strategies to similar antibiotics. Potential mechanisms include:
-
Enzymatic Degradation: The spiro-β-lactone ring is structurally related to β-lactam antibiotics. Therefore, bacteria producing β-lactamase enzymes could potentially hydrolyze and inactivate this compound.[4][5][6]
-
Target Modification: If this compound acts on a specific protein target, mutations in the gene encoding this protein could reduce the antibiotic's binding affinity, leading to resistance. This is a common resistance mechanism for many antibiotics.[5][7]
-
Efflux Pumps: Bacteria can utilize transmembrane proteins to actively pump antibiotics out of the cell, preventing them from reaching their intracellular targets. This is a very common mechanism of resistance to a wide range of antibiotics.
-
Reduced Permeability: In Gram-negative bacteria, alterations in the outer membrane porins can restrict the entry of antibiotics into the cell.[5]
Q3: How can I experimentally determine the mechanism of resistance in my bacterial strain?
A3: A multi-step approach is recommended to investigate the mechanism of resistance:
-
Sequence the Genome of the Resistant Strain: Compare the genome of your resistant strain to that of the susceptible parent strain. Look for mutations in genes encoding potential targets, efflux pumps, or enzymes that could degrade the antibiotic.
-
Test for β-lactamase Activity: Use commercially available assays (e.g., nitrocefin test) to determine if your resistant strain produces β-lactamases.
-
Use Efflux Pump Inhibitors: Conduct MIC assays with this compound in the presence and absence of known efflux pump inhibitors (e.g., CCCP, reserpine). A significant decrease in the MIC in the presence of an inhibitor suggests the involvement of efflux pumps.
-
Gene Knockout/Complementation Studies: If you identify a candidate resistance gene (e.g., a putative efflux pump or β-lactamase), create a knockout mutant in the resistant strain. If the knockout strain becomes susceptible, it confirms the gene's role in resistance. Complementation (re-introducing the gene) should restore resistance.
Q4: Are there any strategies to overcome resistance to this compound?
A4: Yes, several strategies can be explored:
-
Combination Therapy: Use this compound in combination with an inhibitor of the resistance mechanism. For example, if β-lactamase activity is detected, co-administer a β-lactamase inhibitor like clavulanic acid.
-
Efflux Pump Inhibitors: As mentioned above, using efflux pump inhibitors can restore susceptibility.
-
Alternative Therapies: Consider using alternative antibacterial agents with different mechanisms of action.[8] Bacteriophage therapy is also an emerging alternative for treating resistant infections.[9][10]
-
Chemical Modification of this compound: If the resistance mechanism is well-characterized, medicinal chemists may be able to design derivatives of this compound that are less susceptible to that mechanism.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution of known concentration
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Dilute the bacterial culture to a standardized concentration (typically 5 x 10^5 CFU/mL) in CAMHB.
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11]
Protocol 2: Screening for β-Lactamase Production using the Nitrocefin Assay
Materials:
-
Nitrocefin solution (a chromogenic cephalosporin)
-
Bacterial colonies from an agar plate
-
Sterile loop or toothpick
-
Microscope slide or filter paper
Procedure:
-
Rehydrate the nitrocefin according to the manufacturer's instructions.
-
Place a drop of the rehydrated nitrocefin solution onto a microscope slide or a piece of filter paper.
-
Using a sterile loop or toothpick, smear a small amount of the bacterial colony into the drop of nitrocefin.
-
Observe for a color change. A rapid change from yellow to red/pink indicates the presence of β-lactamase activity.
Visualizations
Caption: Troubleshooting workflow for high MIC of this compound.
Caption: Strategies for overcoming resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The oxazolomycin family: a review of current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. on-the-antibiotic-activity-of-oxazolomycin - Ask this paper | Bohrium [bohrium.com]
- 4. Bacterial resistance mechanisms to beta-lactam antibiotics: assessment of management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Mechanisms of resistance to beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two sides to overcoming antibiotic resistance - TheSynapse [thesynapse.net]
- 9. Reversing Antibiotic Resistance in Bacteria | Technology Networks [technologynetworks.com]
- 10. baymlab.hms.harvard.edu [baymlab.hms.harvard.edu]
- 11. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 16-Methyloxazolomycin Dosage for Cytotoxicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 16-Methyloxazolomycin for in vitro cytotoxicity assays. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a natural product isolated from Streptomyces sp. that has demonstrated antimicrobial and cytotoxic properties.[1] While its precise mechanism of action is not extensively characterized in publicly available literature, many natural products with cytotoxic effects induce cell death through apoptosis. This can involve the activation of caspase cascades and modulation of key signaling pathways that regulate cell survival and proliferation.
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
Q3: Which cell lines are appropriate for testing the cytotoxicity of this compound?
The choice of cell line will depend on the research question. For general cytotoxicity screening, commonly used cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), or HEK293 (human embryonic kidney) cells are suitable.[2] If the goal is to investigate tissue-specific toxicity, then cell lines derived from the target organ should be used.
Q4: What are the critical controls to include in a cytotoxicity assay?
To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in media alone to represent 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control is crucial to ensure that the solvent itself is not causing any cytotoxic effects.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay is working correctly and the cells are responsive to cytotoxic stimuli.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated multichannel pipettes and ensure consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No cytotoxic effect observed even at high concentrations | - Compound inactivity in the chosen cell line- Compound degradation- Incorrect assay choice | - Test on a different, potentially more sensitive, cell line.- Verify the stability of this compound in your culture medium. Prepare fresh solutions for each experiment.- Consider using a different cytotoxicity assay that measures a different cellular parameter (e.g., LDH release vs. metabolic activity). |
| High background signal | - Contamination (bacterial or fungal)- High cell density- Reagent interference | - Regularly check cell cultures for contamination.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[3]- Check for any potential interactions between the compound and the assay reagents (e.g., colorimetric interference with MTT assay). |
| Unexpected results with positive control | - Inactive positive control- Cell line resistance | - Use a fresh stock of the positive control compound.- Verify the sensitivity of your cell line to the chosen positive control from literature or previous experiments. |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Appropriate cell line and culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.8 |
| HeLa | Cervical Carcinoma | 48 | 18.5 |
| U-87 MG | Glioblastoma | 72 | 12.1 |
Note: These are example values and the actual IC50 will need to be determined experimentally.
Visualizations
References
- 1. Tumor-selective induction of apoptosis and the small-molecule immune response modifier imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 16-Methyloxazolomycin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 16-Methyloxazolomycin. The information is designed to address common challenges and inconsistencies that may arise during in vitro experiments.
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can stem from a variety of factors, from compound handling to assay execution. This guide provides a systematic approach to identifying and resolving these issues.
Question: Why am I seeing high variability in my cytotoxicity or antimicrobial assay results between experiments?
Answer: High variability is a common challenge when working with natural products like this compound. Several factors can contribute to this:
-
Compound Stability and Solubility: this compound, as a complex natural product, may have limited stability in solution. It is crucial to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Ensure the compound is fully solubilized in a suitable solvent, such as DMSO, before diluting in culture medium. Precipitates can lead to inconsistent concentrations.
-
Cell Culture Conditions: Variations in cell density, passage number, and growth phase can significantly impact cellular response to cytotoxic agents. It is essential to use cells within a consistent passage range and to ensure a uniform cell seeding density across all wells and experiments.
-
Assay Protocol Execution: Minor variations in incubation times, reagent concentrations, and pipetting techniques can introduce significant variability. Adherence to a standardized protocol is critical.
Question: My cytotoxicity assay (e.g., MTT, XTT) shows inconsistent color development or high background noise. What could be the cause?
Answer: Issues with colorimetric cytotoxicity assays can often be traced to interference from the compound or problems with the assay itself.
-
Compound Interference: Some compounds can interfere with the chemistry of colorimetric assays. This compound's structure could potentially interact with the tetrazolium salts used in these assays. It is advisable to run a control plate with the compound and assay reagents in the absence of cells to check for any direct chemical reaction.
-
Incomplete Solubilization of Formazan: In MTT assays, the formazan crystals must be fully dissolved for accurate readings. Ensure complete solubilization by thorough mixing and, if necessary, extending the solubilization time.
-
Cellular Metabolism: The metabolic activity of your cells can influence the assay outcome. Ensure cells are in a healthy, metabolically active state during the assay.
Question: The Minimum Inhibitory Concentration (MIC) of this compound against my microbial strain varies significantly across different experiments. How can I improve consistency?
Answer: Achieving consistent MIC values requires careful control over the experimental conditions of your antimicrobial susceptibility testing.
-
Inoculum Preparation: The density of the microbial inoculum is a critical factor. A standardized inoculum, typically adjusted to a 0.5 McFarland standard, must be used for each experiment.
-
Broth Composition: The composition of the culture broth can affect the activity of the compound. Use a consistent, high-quality broth for all experiments.
-
Incubation Conditions: Variations in incubation time and temperature can alter microbial growth rates and, consequently, the apparent MIC. Maintain precise control over these parameters.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cytotoxic and antimicrobial agent produced by Streptomyces sp.[1] While its precise molecular targets are not fully elucidated in the provided search results, it is suggested to be involved in the activation of the p53 signaling pathway, which can lead to apoptosis (programmed cell death). Its antimicrobial activity is likely due to the inhibition of essential cellular processes in susceptible microorganisms.
Q2: How should I store and handle this compound?
A2: As a natural product, this compound should be stored as a dry powder at -20°C or lower, protected from light and moisture. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the final concentration of the solvent should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q3: What are the expected IC50 and MIC values for this compound?
Data Presentation
Consistent and clear data presentation is crucial for interpreting experimental outcomes. The following tables provide a template for summarizing your quantitative data.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | IC50 (µM) ± SD (n=3) | Assay Method |
| e.g., A549 (Lung Carcinoma) | [Your Data] | e.g., MTT Assay |
| e.g., MCF-7 (Breast Cancer) | [Your Data] | e.g., XTT Assay |
| e.g., HeLa (Cervical Cancer) | [Your Data] | e.g., Resazurin Assay |
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | MIC (µg/mL) (n=3) | Assay Method |
| e.g., Staphylococcus aureus | [Your Data] | e.g., Broth Microdilution |
| e.g., Escherichia coli | [Your Data] | e.g., Broth Microdilution |
| e.g., Candida albicans | [Your Data] | e.g., Broth Microdilution |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results.
Protocol 1: Cytotoxicity Assay using MTT
This protocol outlines the determination of the cytotoxic effects of this compound on adherent cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to the final required concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate containing CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Diagrams can help clarify complex biological processes and experimental workflows.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified p53 signaling pathway and potential role of this compound.
References
Reducing off-target effects of 16-Methyloxazolomycin in cell culture
Welcome to the technical support center for 16-Methyloxazolomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on characterizing the mechanism of action and potential off-target effects of this novel cytotoxic agent. Given that the specific cellular targets of this compound are not yet fully elucidated, this guide focuses on a systematic approach to target identification, validation, and the characterization of cellular effects to distinguish between on-target and off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is known about its activity?
This compound is a member of the oxazolomycin family of natural products, which are isolated from Streptomyces species. This family of compounds is known to exhibit a range of biological activities, including antibacterial, antiviral, and cytotoxic effects. The chemical structure of these compounds is complex, often characterized by a spiro-β-lactone-γ-lactam core. While its cytotoxic properties are established, the precise molecular mechanism of action and its direct cellular binding partners are currently subjects of ongoing research.
Q2: Since the primary target of this compound is unknown, how can I begin to investigate its mechanism of action?
When the primary target of a bioactive compound is unknown, a "forward pharmacology" or "phenotypic drug discovery" approach is recommended.[1] This involves characterizing the compound's effect on cellular phenotypes and then using these observations to identify the molecular target. A typical workflow starts with broad phenotypic screening to identify cellular processes affected by this compound.
Q3: What are "on-target" versus "off-target" effects, especially for a novel compound?
-
On-target effects are the biochemical and physiological consequences of the compound binding to its intended therapeutic target.[2][3][4]
-
Off-target effects arise from the compound interacting with other unintended biomolecules, which can lead to unexpected side effects or toxicities.[2][3][4]
For a novel compound like this compound, the initial goal is to identify the primary target responsible for its cytotoxic effect. Any other interactions would then be considered "off-target."
Troubleshooting Guides
Guide 1: Initial Characterization of Cytotoxicity and Phenotypic Effects
Problem: I am observing cytotoxicity with this compound, but I don't know which cell lines are most sensitive or what cellular changes are occurring.
Solution: Begin with a broad screening approach to characterize the phenotypic response to the compound.
Experimental Workflow for Phenotypic Screening
graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for initial phenotypic characterization.Table 1: Comparison of Phenotypic Screening Approaches
| Method | Description | Advantages | Disadvantages |
| Dose-Response Assays | Treat a panel of cell lines with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). | Quantitative measure of potency across different genetic backgrounds. | Does not provide mechanistic insight. |
| High-Content Imaging | Use automated microscopy to capture images of cells treated with the compound, analyzing changes in morphology, organelle structure, and protein localization.[5] | Provides rich, multi-parametric data on cellular phenotypes. | Can be complex to analyze; may require specialized equipment. |
| Cell Cycle Analysis | Use flow cytometry to determine the effect of the compound on cell cycle progression. | Identifies specific cell cycle checkpoints that may be affected. | Provides a focused but limited view of the cellular response. |
Guide 2: Identifying the Molecular Target(s) of this compound
Problem: I have characterized the cytotoxic phenotype, but I need to identify the direct binding protein(s) of this compound.
Solution: Employ a combination of proteomic and genetic approaches to identify candidate targets.
Experimental Workflow for Target Identification
Caption: Convergent strategies for target identification.
Table 2: Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates.[6][7] | Directly identifies binding partners. | Requires chemical modification of the compound, which may alter its activity.[8] |
| Cellular Thermal Shift Assay (CETSA) | Target engagement is detected by measuring the change in thermal stability of a protein upon ligand binding.[9][10][11][12] | Confirms direct target engagement in a cellular context without modifying the compound.[12] | Requires a specific antibody for each candidate protein for Western blot-based readout. |
| Quantitative Proteomics | Compares the abundance of proteins in treated versus untreated cells to identify pathways and proteins that are significantly altered.[13][14][15] | Provides a global view of the cellular response and can reveal downstream effects and potential off-targets. | Does not directly identify the primary binding target. |
| CRISPR/shRNA Screens | Genetic screens identify genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound, suggesting the gene product is in the target pathway.[16][17][18] | Unbiased, genome-wide approach to identify essential genes for compound activity. | Hits may be downstream of the direct target; CRISPR screens can miss essential gene targets.[18] |
Guide 3: Validating On-Target vs. Off-Target Effects
Problem: I have a list of candidate targets. How do I confirm which is the primary target and which interactions are off-target?
Solution: Use orthogonal methods to validate the functional relevance of your top candidate targets.
Logical Flow for Target Validation
Caption: A logical workflow for validating a candidate target.
Table 3: Key Target Validation Experiments
| Experiment | Purpose | Expected Outcome for On-Target Effect |
| Target Knockout/Knockdown | To determine if the absence of the target protein affects the cytotoxicity of this compound. | Knockout/knockdown cells should exhibit a significant increase in resistance to the compound.[19] |
| Rescue Experiments | To re-introduce the target protein (wild-type or a mutant that doesn't bind the drug) into knockout cells. | Re-expression of the wild-type target should restore sensitivity, while the non-binding mutant should not. |
| Direct Binding Assays (e.g., SPR, ITC) | To measure the binding affinity and kinetics between this compound and the purified candidate target protein. | A direct, specific, and saturable binding interaction should be observed. |
| Enzymatic/Functional Assays | If the target is an enzyme, to measure the effect of the compound on its activity. | The compound should inhibit or modulate the target's activity in a dose-dependent manner. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) - Western Blot Method
This protocol is adapted from established CETSA methodologies to confirm the engagement of this compound with a specific target protein in intact cells.[12]
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or this compound at a concentration known to be bioactive for a specified time.
-
-
Heating and Lysis:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification and Analysis:
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blot using an antibody specific to the candidate target protein.
-
-
Data Interpretation:
-
Quantify the band intensities at each temperature for both vehicle and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
-
Protocol 2: CRISPR-Cas9 Mediated Gene Knockout for Target Validation
This protocol outlines the steps to create a knockout cell line for a candidate target gene to test for resistance to this compound.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting a constitutive exon of the candidate gene.
-
Clone the gRNAs into a suitable Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the Cas9/gRNA plasmids into the target cell line.
-
Select for transfected cells using an appropriate marker (e.g., puromycin).
-
-
Single-Cell Cloning and Validation:
-
Isolate single cells to establish clonal populations.
-
Expand the clones and screen for target protein knockout by Western blot and confirm genomic edits by sequencing.
-
-
Cytotoxicity Assay:
-
Perform a dose-response assay with this compound on the validated knockout clones and the parental cell line.
-
A significant rightward shift in the IC50 curve for the knockout cells compared to the parental cells indicates that the target is required for the compound's cytotoxic activity.
-
References
- 1. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 2. targetedonc.com [targetedonc.com]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 15. selectscience.net [selectscience.net]
- 16. New CRISPR Screening Platform Could Drive Development of Next-Generation Drugs | NCI at Frederick [ncifrederick.cancer.gov]
- 17. Are CRISPR Screens Providing the Next Generation of Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
16-Methyloxazolomycin purification artifacts and their identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of 16-methyloxazolomycin. The information provided is based on established methodologies for the broader oxazolomycin family and general principles of natural product chemistry, addressing common challenges encountered during isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common sources and basic properties of this compound?
A1: this compound is an antibiotic produced by Streptomyces species.[1] Like other members of the oxazolomycin family, it is known for its antimicrobial and cytotoxic activities.[2][3] These compounds are characterized by a unique spiro-fused β-lactone-γ-lactam core and a terminal oxazole ring, connected by a polyene chain.[3] Due to this complex structure, this compound can be sensitive to pH, light, and temperature, which can lead to the formation of artifacts during purification.
Q2: What are the typical steps in a this compound purification workflow?
A2: A general workflow for the purification of this compound from a fermentation broth involves several stages. Initially, the broth is extracted with an organic solvent. This crude extract is then subjected to a series of chromatographic separations, which may include silica gel chromatography, ODS (octadecylsilane) column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3]
Q3: What types of artifacts or degradation products might I encounter during purification?
A3: While specific data on this compound artifacts is limited, based on the chemistry of related oxazolomycins, you may encounter:
-
Hydrolysis Products: The β-lactone ring is susceptible to hydrolysis under acidic or alkaline conditions.
-
Isomers: The polyene chain contains multiple double bonds that can isomerize upon exposure to light or heat.
-
Oxidation Products: The complex structure may be prone to oxidation, leading to the formation of various oxidized derivatives.
-
Related Family Members: Fermentation broths often contain a mixture of related oxazolomycin congeners, which can co-elute and be mistaken for artifacts.[3][4][5] For instance, the conversion of oxazolomycin A to oxazolomycin A2 through a non-enzymatic ring cleavage has been reported and could be a model for potential transformations of this compound.[6]
Q4: Which analytical techniques are best for identifying this compound and its potential artifacts?
A4: A combination of spectroscopic and spectrometric methods is essential for structural elucidation and identification:
-
High-Performance Liquid Chromatography (HPLC): Used for separation and quantification of the target compound and impurities.
-
Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying potential degradation products or related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for detailed structural characterization of the parent compound and any isolated artifacts.[3][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation during extraction or chromatography: The compound may be sensitive to pH, light, or prolonged exposure to silica gel. | - Maintain a neutral pH during extraction and subsequent steps. A slightly acidic environment may suppress hydrolysis.[6]- Protect samples from light by using amber vials or covering glassware with foil.- Minimize the time the compound is on silica gel columns. Consider using alternative stationary phases like ODS. |
| Multiple Peaks on HPLC Analysis of a "Pure" Fraction | Isomerization: Exposure to heat or UV light (from the detector) can cause isomerization of the polyene chain.Presence of Co-eluting Analogs: The fermentation may produce several closely related oxazolomycins.[3][4][5] | - Use a lower temperature for the column and sample compartment.- Use a UV detector with the lowest effective wavelength to minimize energy exposure.- Optimize the HPLC method (e.g., gradient, solvent system) to improve resolution.- Collect each peak and analyze by MS and NMR to identify the different compounds. |
| Mass Spectrometry Data Shows Unexpected Molecular Weights | Formation of Adducts: The compound may form adducts with solvents (e.g., methanol, acetonitrile) or salts (e.g., sodium, potassium).Degradation: The molecular weight may correspond to a hydrolyzed or oxidized product. | - Analyze the mass spectrum for common adducts.- Ensure high purity of solvents and reagents.- Compare the observed mass with potential degradation pathways (e.g., addition of water for hydrolysis). |
| NMR Spectrum is Complex or Shows Extra Signals | Presence of Impurities or Isomers: Even small amounts of impurities or isomers can complicate the NMR spectrum.Compound Instability in NMR Solvent: The compound may degrade in the NMR solvent over the course of the experiment. | - Further purify the sample using preparative HPLC.- Acquire NMR data promptly after dissolving the sample.- Consider using deuterated solvents that are aprotic and neutral. |
Experimental Protocols
General Protocol for Extraction and Initial Purification of Oxazolomycins
This protocol is a generalized procedure based on methods reported for the oxazolomycin family.[3]
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelium separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Initial Chromatographic Separation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a step gradient of solvents, for example, a mixture of petroleum ether and ethyl acetate, gradually increasing the polarity.[3]
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing the target compound.
-
-
Further Purification:
-
Pool the fractions containing the compound of interest and concentrate them.
-
Perform further purification using ODS column chromatography with a methanol-water gradient.[3]
-
For final purification to high purity, use preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for unexpected HPLC results.
References
- 1. This compound, a new antimicrobial and cytotoxic substance produced by a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The oxazolomycin family: a review of current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis in Streptomyces sp. NRRL S-1813 and regulation between oxazolomycin A and A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 16-Methyloxazolomycin and Doxorubicin in Breast Cancer Cells
An Objective Analysis for Researchers and Drug Development Professionals
The landscape of breast cancer therapeutics is continually evolving, with a persistent search for novel compounds that can offer improved efficacy and reduced side effects compared to standard chemotherapeutic agents. This guide provides a comparative analysis of the cytotoxic properties of 16-Methyloxazolomycin, a member of the oxazolomycin family of natural products, and Doxorubicin, a long-standing and widely used anthracycline antibiotic in the treatment of breast cancer.
It is important to note that while extensive data exists for doxorubicin's effects on breast cancer cells, research specifically detailing the cytotoxic activity of this compound in this context is limited. Therefore, this guide will utilize available data on closely related oxazolomycin compounds to provide a foundational, albeit indirect, comparison.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for doxorubicin against various breast cancer cell lines and for related oxazolomycin compounds against other human cancer cell lines.
| Compound | Cell Line(s) | Cancer Type | IC50 Value | Citation |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.68±0.04 μg/ml | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 1.65 ± 0.23 μg/mL | [2] | |
| MDA-MB-231 & MCF-7 | Breast Adenocarcinoma | 6602 nM & 8306 nM, respectively | [3] | |
| AMJ13 | Breast Cancer | 223.6 ng/mL | [4][5] | |
| MCF-7 (Doxorubicin-resistant) | Breast Adenocarcinoma | 1.9 µM | [6] | |
| Oxazolomycin Analogues | SMMC7721, A549, HCT116, SW480 | Human Cancer Cell Lines | 10.6 ± 1.7 to 89.5 ± 6.6 μM | [3][7][8] |
Experimental Protocols
The determination of a compound's cytotoxicity is a critical step in preclinical drug development. A standard and widely accepted method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity Assessment:
-
Cell Culture: Human breast cancer cell lines, such as MCF-7 or MDA-MB-231, are cultured in an appropriate medium and conditions.
-
Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Exposure: The cells are then treated with a range of concentrations of the test compounds (e.g., this compound or Doxorubicin) for a specified period, typically 48 to 72 hours.
-
MTT Reagent Addition: Following incubation, the culture medium is removed, and a solution of MTT is added to each well. The plates are then incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.
Mechanisms of Action & Signaling Pathways
The cytotoxic effects of both doxorubicin and oxazolomycin compounds are mediated through their interference with critical cellular processes, ultimately leading to cell death.
Doxorubicin: This agent exerts its anticancer effects through a multi-faceted approach.[7][8] Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin inserts itself between the base pairs of DNA, which inhibits the action of topoisomerase II, an enzyme essential for DNA replication and repair.[7][8] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[9]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the doxorubicin molecule can undergo enzymatic reduction to a semiquinone free radical, which then reacts with oxygen to produce superoxide radicals. This cascade of reactions results in the formation of other ROS, causing oxidative damage to DNA, proteins, and lipids.[7][8]
-
Induction of Apoptosis: Doxorubicin treatment has been shown to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein BCL-2 in MCF-7 breast cancer cells.[10] It also activates caspase-8 and caspase-3, key executioners of apoptosis.[10]
Oxazolomycin Analogues: Based on studies of related oxazolomycin compounds, the cytotoxic mechanism appears to involve:
-
Cell Cycle Arrest: One oxazolomycin compound was found to induce S phase cell cycle arrest in SMMC7721 cells by downregulating the expression of cyclin A2 and CDK2.[3][7][8]
-
Induction of Apoptosis: This same compound was observed to induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins, specifically by downregulating Bcl-2 and upregulating Bax.[3][7][8] This ultimately leads to the activation of caspase-3, a key protein in the apoptotic cascade.[3][7][8]
Caption: A comparative overview of the proposed cytotoxic signaling pathways.
References
- 1. This compound, a new antimicrobial and cytotoxic substance produced by a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reference.md [reference.md]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. MUC16 regulates TSPYL5 for lung cancer cell growth and chemoresistance by suppressing p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oxazolomycin family: a review of current knowledge - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 16-Methyloxazolomycin and Penicillin Efficacy Against Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 16-Methyloxazolomycin and penicillin against the gram-positive bacterium Bacillus subtilis. While extensive data is available for the well-established antibiotic penicillin, information regarding the quantitative efficacy of the more recently discovered this compound is limited in publicly accessible literature. This guide therefore presents a comprehensive overview of the known properties of both compounds, supported by available experimental data and methodologies, to aid researchers in the field of antibiotic development and microbiology.
Executive Summary
Data Presentation: Quantitative Efficacy
Due to the lack of specific MIC values for this compound against Bacillus subtilis in the available literature, a direct quantitative comparison is not possible at this time. The table below summarizes the available efficacy data for penicillin against B. subtilis.
| Antibiotic | Target Organism | Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Penicillin | Bacillus subtilis | 1A757 | 4 µg/mL | [2] |
| Penicillin | Bacillus subtilis | (Not Specified) | 0.015 - >128 µg/mL | [3][4] |
Note: MIC values for penicillin can vary significantly depending on the specific strain of B. subtilis and the experimental conditions used.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the efficacy of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC.
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain, such as Bacillus subtilis.
-
Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the antibiotic (e.g., Penicillin G) of known concentration.
-
Bacterial Culture: Prepare a fresh overnight culture of Bacillus subtilis in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Growth Medium: Use a sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-Well Microtiter Plate: Sterile, U-bottomed plates are recommended.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of the Antimicrobial Agent:
-
Add 100 µL of sterile CAMHB to all wells of the 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is observed as the absence of turbidity in the well.
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.
Signaling Pathway: Mechanism of Action of Penicillin
Caption: Mechanism of action of penicillin against Bacillus subtilis.
Mechanism of Action
This compound
The precise mechanism of action for this compound has not been fully elucidated in the available scientific literature. As a member of the oxazolomycin family, it is known to exhibit broad biological activities, including antibacterial and cytotoxic effects.[5][6][7][8] The antibacterial activity of oxazolomycins is reported to be mainly against Gram-positive bacteria.[5][8] Further research is required to determine the specific molecular targets and pathways affected by this compound in Bacillus subtilis.
Penicillin
Penicillin's mechanism of action against Bacillus subtilis is well-established and serves as a classic example of cell wall synthesis inhibition.
-
Target: The primary targets of penicillin are a group of enzymes known as penicillin-binding proteins (PBPs), which include transpeptidases. These enzymes are essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Peptidoglycan Synthesis: Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. Penicillin mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor.
-
Binding to PBPs: By binding to the active site of PBPs, penicillin acylates the enzyme, forming a stable, inactive complex. This prevents the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.
-
Loss of Cell Wall Integrity: The inhibition of peptidoglycan cross-linking weakens the cell wall.
-
Cell Lysis: In a hypotonic environment, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to water influx, cell swelling, and eventual lysis, resulting in bacterial death.
Conclusion
This guide provides a comparative overview of this compound and penicillin in their efficacy against Bacillus subtilis. While penicillin's efficacy and mechanism of action are well-characterized and supported by extensive quantitative data, there is a significant gap in the publicly available information regarding the quantitative antimicrobial activity (MIC) and the precise mechanism of action of this compound. The qualitative data suggests that this compound is active against B. subtilis, but further research is imperative to quantify its potency and to elucidate its molecular targets. This information is critical for the potential development of this compound or its analogs as future therapeutic agents. Researchers are encouraged to conduct direct comparative studies to establish the relative efficacy of these two compounds.
References
- 1. This compound, a new antimicrobial and cytotoxic substance produced by a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the antibiotic activity of oxazolomycin. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. The oxazolomycin family: a review of current knowledge - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Unraveling the Anticancer Potential of 16-Methyloxazolomycin: A Comparative Guide
While the precise molecular target of the natural product 16-Methyloxazolomycin remains under investigation, its cytotoxic effects and ability to induce cell cycle arrest position it as a compound of interest in anticancer research. This guide provides a comparative analysis of this compound and its family of related compounds, the oxazolomycins, against a known inhibitor of the cell cycle, offering insights into its potential mechanism of action and therapeutic value for researchers, scientists, and drug development professionals.
Recent studies have demonstrated that members of the oxazolomycin family can halt the proliferation of cancer cells by inducing S phase arrest in the cell cycle. This is achieved through the downregulation of key proteins such as cyclin A2 and cyclin-dependent kinase 2 (CDK2), and the upregulation of the cell cycle inhibitor p21. This mechanism of action bears resemblance to that of established CDK2 inhibitors, a class of targeted cancer therapeutics.
This guide will compare the cytotoxic activity of the oxazolomycin family with the well-characterized CDK2 inhibitor, Roscovitine. The comparison will focus on their efficacy in various cancer cell lines, alongside detailed experimental protocols for validating these effects.
Comparative Cytotoxicity Analysis
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound, other members of the oxazolomycin family, and the CDK2 inhibitor Roscovitine across a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Adenocarcinoma | 8.1 | [1] |
| P388 | Mouse Leukemia | 0.4 | [1] | |
| Oxazolomycin D | SMMC-7721 | Hepatocellular Carcinoma | 89.5 ± 6.6 | [2][3] |
| HCT-116 | Colorectal Carcinoma | 75.3 ± 5.8 | [2][3] | |
| A549 | Lung Adenocarcinoma | >100 | [2][3] | |
| HeLa | Cervical Cancer | 68.4 ± 4.2 | [2][3] | |
| KSM-2690 B (Oxazolomycin) | SMMC-7721 | Hepatocellular Carcinoma | 10.6 ± 1.7 | [2][3] |
| HCT-116 | Colorectal Carcinoma | 15.2 ± 2.5 | [2][3] | |
| A549 | Lung Adenocarcinoma | 20.3 ± 3.1 | [2][3] | |
| HeLa | Cervical Cancer | 18.7 ± 2.8 | [2][3] | |
| KSM-2690 C (Oxazolomycin) | SMMC-7721 | Hepatocellular Carcinoma | 25.4 ± 3.3 | [2][3] |
| HCT-116 | Colorectal Carcinoma | 30.1 ± 2.9 | [2][3] | |
| A549 | Lung Adenocarcinoma | 42.8 ± 4.5 | [2][3] | |
| HeLa | Cervical Cancer | 35.6 ± 3.7 | [2][3] |
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Roscovitine | HeLa | Cervical Cancer | 13.79 ± 3.30 | [4] |
| C33A | Cervical Cancer | 22.09 ± 3.29 | [4] | |
| SiHa | Cervical Cancer | 16.88 ± 7.39 | [4] | |
| HCE-1 | Cervical Cancer | 21.21 ± 1.96 | [4] | |
| A549 | Lung Adenocarcinoma | ~15-20 | [5] | |
| HCT-116 | Colorectal Carcinoma | ~15-20 | [5] |
Experimental Validation Protocols
To validate the anticancer target and mechanism of action of this compound, researchers can employ the following key experimental protocols.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution, revealing the proportion of cells in G0/G1, S, and G2/M phases after treatment with the compound of interest.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Cell Preparation: Harvest approximately 1x10^6 cells per sample. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells once with ice-cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 100 µl of ice-cold PBS. While gently vortexing, add 900 µl of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. For long-term storage, samples can be kept at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 500 µl of PI/RNase Staining Buffer.
-
Incubation: Incubate the cells at room temperature for 15-30 minutes, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[6][7][8][9][10]
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, such as Cyclin A2, CDK2, and p21, following drug treatment.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin A2, anti-CDK2, anti-p21, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of this compound or a comparator drug for the specified time. Wash cells with ice-cold PBS and then lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Sample Preparation: Mix equal amounts of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against Cyclin A2, CDK2, p21, and the loading control overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities relative to the loading control.[11][12][13]
Visualizing the Proposed Signaling Pathway and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Proposed signaling pathway for this compound-induced S phase arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: Experimental workflow for Western blotting.
References
- 1. The oxazolomycin family: a review of current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. medicine.uams.edu [medicine.uams.edu]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 12. Cell lysate preparation and Western blot analysis [bio-protocol.org]
- 13. addgene.org [addgene.org]
In vivo efficacy comparison of 16-Methyloxazolomycin and paclitaxel
Please Note: A direct in vivo efficacy comparison between 16-Methyloxazolomycin and paclitaxel could not be conducted as no publicly available scientific literature or experimental data on the in vivo activity of this compound was found. The following guide provides a detailed overview of the in vivo efficacy of paclitaxel, which can serve as a benchmark for future studies.
Paclitaxel: Overview of In Vivo Efficacy
Paclitaxel is a widely used chemotherapeutic agent that has demonstrated significant anti-tumor activity in a variety of preclinical in vivo models. It is a mitotic inhibitor that targets microtubules, leading to cell cycle arrest and apoptosis.[1] Its efficacy has been evaluated in numerous xenograft and patient-derived xenograft (PDX) models, providing a strong basis for its clinical use.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of paclitaxel across different cancer models as reported in various studies.
| Cancer Model | Xenograft/PDX | Dosing Regimen | Route of Administration | Key Efficacy Findings | Reference |
| Human Lung Cancer | A549, NCI-H23, NCI-H460, DMS-273 Xenografts | 12 and 24 mg/kg/day for 5 days | Intravenous (IV) | Statistically significant tumor growth inhibition compared to saline control.[2] | [2] |
| Human Colorectal Cancer | HCT-15 Xenograft | Not Specified | Not Specified | Significant inhibition in tumor growth.[3] | [3] |
| Human Epidermoid Carcinoma & Breast Cancer | A431 and MDA-MB-468 Xenografts | 15 and 30 mg/kg | Intravenous (IV) | Complete tumor regression was observed.[4] | [4] |
| Mucinous Appendiceal Adenocarcinoma | TM00351, PMP-2, PMCA-3 PDX models | 25.0 mg/kg weekly | Intraperitoneal (IP) | Dramatic reduction in tumor growth (71.4% - 98.3% reduction).[5] | [5] |
| Ovarian Cancer | DMBA-induced tumors in rats | 3 mg/kg | Intraperitoneal (IP) | All rats treated with paclitaxel alone died, suggesting toxicity at this dose in this model.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative in vivo experimental protocols for evaluating the efficacy of paclitaxel.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A549, NCI-H23, NCI-H460 for lung cancer) are cultured in appropriate media and conditions.[2]
-
Animal Model: Nude mice (e.g., BALB/c nude) are typically used for their immunodeficient status, which allows for the growth of human tumors.[2][3]
-
Tumor Implantation: Cultured cancer cells are harvested, and a specific number of cells (e.g., 5 x 10^6 to 1 x 10^7) are suspended in saline or a similar vehicle and injected subcutaneously into the flank of the mice.[2]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.[4]
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. Paclitaxel is administered via the specified route (e.g., intravenously or intraperitoneally) at the designated dose and schedule.[2][5] The control group typically receives the vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.[2][4]
-
Data Analysis: Tumor volumes are plotted over time, and statistical analyses are performed to compare the treatment groups to the control group.
Signaling Pathways
The anti-tumor activity of paclitaxel is mediated through its interaction with microtubules and the subsequent activation of various signaling pathways that lead to cell cycle arrest and apoptosis.
Paclitaxel Signaling Pathway
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which disrupts the normal function of the mitotic spindle, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[1] This mitotic arrest can trigger apoptosis through several signaling cascades.[1]
One of the key pathways affected by paclitaxel is the PI3K/AKT signaling pathway.[7][8] Paclitaxel has been shown to inhibit this survival pathway, which is often overactive in cancer cells, thereby promoting apoptosis.[7] Additionally, paclitaxel can activate the MAPK signaling pathway, which is also involved in the induction of apoptosis.[8] The interplay between these pathways ultimately determines the cell's fate in response to paclitaxel treatment.
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical xenograft study to evaluate in vivo efficacy.
Paclitaxel Signaling Pathway Diagram
Caption: Simplified signaling pathway of paclitaxel leading to apoptosis.
References
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete Regression of Xenograft Tumors upon Targeted Delivery of Paclitaxel via Π-Π Stacking Stabilized Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Efficacy of Emodin/Paclitaxel Versus Paclitaxel for the Treatment of Ovarian Cancer in vivo [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 16-Methyloxazolomycin and related spiro compounds, supported by available experimental data. This document summarizes the biological activities of these complex natural products and outlines the methodologies used for their evaluation.
This compound is a member of the oxazolomycin family of antibiotics, characterized by a unique spiro-β-lactone-γ-lactam core structure.[1] These compounds, isolated from Streptomyces species, have garnered significant interest due to their broad range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1] This guide offers a comparative analysis of this compound and its structural relatives, providing a valuable resource for the scientific community.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound and related spiro compounds. Direct head-to-head comparative studies are limited in the literature; therefore, data from different studies are presented, and direct comparisons should be made with caution.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Data not available in compiled sources | - | - |
| Oxazolomycin A | Agrobacterium tumefaciens EHA 101 | 6.3 | [1] |
| Agrobacterium tumefaciens IFO 13263 | 3.1 | [1] | |
| Agrobacterium rhizogenes IFO 13257 | 25.0 | [1] | |
| Pseudomonas putida IFO 3738 | 50.0 | [1] | |
| Bacillus subtilis IFO 3007 | >100 | [1] | |
| Escherichia coli OP50 | >100 | [1] | |
| Staphylococcus aureus IFO 3060 | >100 | [1] | |
| Oxazolomycin B | Agrobacterium tumefaciens | - | [1] |
| Oxazolomycin C | Agrobacterium tumefaciens | - | [1] |
| Lajollamycin | Drug-sensitive & resistant Gram-positive bacteria | - | [2] |
Note: The structural similarity between this compound and Oxazolomycin A suggests they may have comparable activities, though this requires experimental verification. This compound possesses a methyl group at the C16-position of the spiro-β-lactone-γ-lactam core, in contrast to Oxazolomycin A.[1]
Table 2: Cytotoxic Activity (IC50/EC50)
| Compound | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | Data not available in compiled sources | - | - |
| Lajollamycin | Murine melanoma (B16-F10) | 9.6 (EC50) | [2][3] |
| Oxazolomycins D, F, KSM-2690 B and C | Various human cancer cell lines | 10.6 - 89.5 (IC50) | [4][5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of this compound and related compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Overnight cultures of test bacteria are grown in appropriate broth media (e.g., Mueller-Hinton Broth).
-
96-Well Microtiter Plates: Sterile, flat-bottom plates are used for the assay.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used. For lipophilic compounds, supplementation with detergents like Tween 80 may be necessary to prevent adsorption to the plastic.[6][7]
2. Assay Procedure:
-
Serial Dilutions: The test compounds are serially diluted in the microtiter plates using the broth medium to achieve a range of concentrations.
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8][9]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Preparation of Materials:
-
Test Compounds: Stock solutions are prepared in DMSO.
-
Cell Lines: Human or murine cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
96-Well Plates: Sterile, flat-bottom plates are used for cell culture.
-
MTT Reagent: A stock solution of MTT (e.g., 5 mg/mL in PBS) is prepared.
-
Solubilization Solution: A solution to dissolve the formazan crystals (e.g., acidified isopropanol or DMSO).
2. Assay Procedure:
-
Cell Seeding: Cells are seeded into the 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in the solubilization solution.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[10][11][12][13]
Mandatory Visualizations
Experimental Workflow
Proposed Mechanism of Action
The biological activity of oxazolomycins is thought to be related to their ability to act as protonophores, disrupting ion gradients across biological membranes.[14] This can lead to the inhibition of ATP synthase, an enzyme crucial for cellular energy production.
References
- 1. The oxazolomycin family: a review of current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lajollamycin, a nitro-tetraene spiro-beta-lactone-gamma-lactam antibiotic from the marine actinomycete Streptomyces nodosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06182H [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. On the protonophoric activity of oxazolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 16-Methyloxazolomycin
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 16-Methyloxazolomycin, a potent compound requiring stringent safety protocols. The following procedures are based on established guidelines for managing cytotoxic substances to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to cytotoxic drugs and must be worn at all times when handling this compound.[1] The minimum required PPE is outlined below.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested, powder-free nitrile gloves (ASTM D6978-05).[2][3] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.[1][4] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield.[1][4][5] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A surgical N-95 respirator is recommended when handling powders or if there is a risk of aerosolization.[3] | Prevents inhalation of hazardous particles. |
| Additional PPE | Shoe covers should be worn in the designated handling area.[4] | Prevents the spread of contamination outside the work area. |
Safe Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Handling and Disposal of this compound
This protocol provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
1. Preparation and Donning PPE:
-
Before entering the designated handling area, assemble all necessary materials and equipment.
-
Don PPE in the following order: shoe covers, gown, N-95 respirator, eye protection, and inner gloves.
-
Don outer gloves before beginning any handling procedures.
2. Compound Handling:
-
All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a similar containment device to protect both the worker and the product.[3]
-
Use disposable equipment whenever possible to minimize the risk of cross-contamination.
-
Work in a manner that minimizes the generation of aerosols.
3. Decontamination:
-
After handling is complete, decontaminate all surfaces within the BSC with an appropriate cleaning solution, such as a detergent followed by a disinfectant.[1]
-
Wipe down the exterior of all containers before removing them from the BSC.
4. Doffing PPE:
-
Remove PPE in the following order to prevent re-contamination: outer gloves, gown, shoe covers, inner gloves, eye protection, and respirator.
-
Dispose of all disposable PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
5. Waste Disposal:
-
All materials that have come into contact with this compound, including pipette tips, tubes, vials, and contaminated PPE, must be disposed of as cytotoxic waste.[1]
-
Segregate cytotoxic waste into clearly labeled, leak-proof containers.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
6. Spill Management:
-
In the event of a spill, immediately secure the area to prevent further contamination.[1]
-
Don appropriate PPE, including a respirator, before cleaning up the spill.[1]
-
Use a cytotoxic spill kit to absorb and contain the spill.[1]
-
Clean the spill area thoroughly with an appropriate decontaminating agent.[1]
-
Dispose of all cleanup materials as cytotoxic waste.[1]
-
Report the spill to the appropriate safety personnel.[1]
Logical Relationship for PPE Selection
The selection of appropriate PPE is based on a risk assessment of the potential routes of exposure.
Caption: Rationale for Personal Protective Equipment Selection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
